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molecular formula C14H19NO4 B153075 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid CAS No. 132690-91-6

4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid

Cat. No. B153075
M. Wt: 265.3 g/mol
InChI Key: IIHASBWHDACFGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09108983B2

Procedure details

tert-Butyl dicarbonate (1.64 g; 7.5 mmol) is dissolved in 1,4-dioxane (5 mL) and the solution is added to a well-stirred solution of 4-(2-aminoethyl)benzoic acid (1.0 g; 5 mmol) in 1M aqueous sodium hydroxide solution (25 mL) and 1,4-dioxane (10 mL), and the mixture is then stirred at ambient temperature for 3 hours. The 1,4-dioxane is removed by evaporation in vacuo, and then ethyl acetate (200 mL) is added to the residue. The pH of the aqueous phase is adjusted to 1.5 with 2M aqueous HCl solution. The organic phase is separated off and the aqueous phase is then extracted with ethyl acetate (100 mL). The combined organic extracts are washed with water, dried over Na2SO4 and evaporated to a volume of 10 mL. Heptane is added to the residue and then the solid precipitate is filtered off to yield the title compound.
Name
tert-Butyl dicarbonate
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:8]C([O-])=O)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=O.[NH2:12][CH2:13][CH2:14][C:15]1[CH:23]=[CH:22][C:18]([C:19]([OH:21])=[O:20])=[CH:17][CH:16]=1>O1CCOCC1.[OH-].[Na+]>[C:4]([O:3][C:1]([NH:12][CH2:13][CH2:14][C:15]1[CH:23]=[CH:22][C:18]([C:19]([OH:21])=[O:20])=[CH:17][CH:16]=1)=[O:8])([CH3:5])([CH3:6])[CH3:7] |f:3.4|

Inputs

Step One
Name
tert-Butyl dicarbonate
Quantity
1.64 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)[O-]
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
NCCC1=CC=C(C(=O)O)C=C1
Name
Quantity
25 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is then stirred at ambient temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The 1,4-dioxane is removed by evaporation in vacuo
ADDITION
Type
ADDITION
Details
ethyl acetate (200 mL) is added to the residue
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is then extracted with ethyl acetate (100 mL)
WASH
Type
WASH
Details
The combined organic extracts are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to a volume of 10 mL
ADDITION
Type
ADDITION
Details
Heptane is added to the residue
FILTRATION
Type
FILTRATION
Details
the solid precipitate is filtered off

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCCC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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